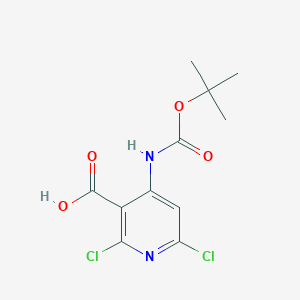

4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid

CAS No.:

Cat. No.: VC13530681

Molecular Formula: C11H12Cl2N2O4

Molecular Weight: 307.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12Cl2N2O4 |

|---|---|

| Molecular Weight | 307.13 g/mol |

| IUPAC Name | 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(13)7(5)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18) |

| Standard InChI Key | YOEWORYBDTZLFG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name, 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid, reflects its substitution pattern: a pyridine core with chlorine atoms at positions 2 and 6, a Boc-protected amine at position 4, and a carboxylic acid at position 3. The tert-butoxycarbonyl group enhances solubility in organic solvents and protects the amine during synthetic transformations, while the electron-withdrawing chlorine atoms influence the ring’s electronic properties, directing subsequent reactions to specific positions .

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₄ |

| Molecular Weight | 307.13 g/mol |

| CAS Number | Not explicitly listed |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl |

| InChI Key | YOEWORYBDTZLFG-UHFFFAOYSA-N |

The carboxylic acid group at position 3 allows for salt formation or esterification, as evidenced by its derivative, tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate (C₁₅H₂₀Cl₂N₂O₄), which replaces the acid with a tert-butyl ester .

Synthesis and Reaction Conditions

Primary Synthetic Route

The synthesis of 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinic acid typically begins with 2,6-dichloropyridin-4-amine and di-tert-butyl dicarbonate (Boc anhydride). Under inert atmosphere and controlled temperatures (−78°C to room temperature), the amine reacts with Boc anhydride in tetrahydrofuran (THF), yielding the Boc-protected intermediate. Subsequent hydrolysis of ester derivatives or direct functionalization of the carboxylic acid group completes the synthesis.

Critical Steps:

-

Protection of the Amine: The Boc group is introduced using Boc anhydride and a base such as 4-dimethylaminopyridine (DMAP) .

-

Solvent Optimization: THF is preferred for its ability to dissolve both polar and nonpolar reactants, enhancing reaction kinetics.

-

Purification: Flash chromatography (ethyl acetate/heptane gradients) isolates the product with >95% purity.

Challenges and Side Reactions

Competing reactions, such as overprotection (e.g., di-Boc formation), are mitigated by stoichiometric control and low-temperature conditions . For example, lithiation of brominated intermediates with n-butyl lithium can induce Boc group migration, necessitating careful monitoring .

Applications in Organic Synthesis

Versatility as a Building Block

The compound’s dual functionality enables participation in:

-

Nucleophilic Aromatic Substitution: Chlorine atoms at positions 2 and 6 are displaced by amines or alkoxides under basic conditions.

-

Peptide Coupling: The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form amides.

-

Esterification/Transesterification: Conversion to esters (e.g., tert-butyl) improves lipid solubility for drug delivery applications .

Case Study: Synthesis of Diaminoindoles

In a recent application, the Boc-protected amine served as a key intermediate in synthesizing 3,4-diaminoindoles, which are pharmacophores in kinase inhibitors. Lithiation and Boc migration steps analogous to those in were employed to achieve regioselective functionalization .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the structure and purity. Key signals include:

-

δ 1.3 ppm (s, 9H): tert-Butyl group of the Boc moiety.

-

δ 6.4–7.5 ppm (m, 2H): Pyridine ring protons.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 307.13) and fragments corresponding to Cl⁻ and Boc group loss.

| Supplier | Purity | Form |

|---|---|---|

| EvitaChem | 95% | Powder |

| Hoffman Chemicals | 97% | Crystalline |

| Anhorn GmbH | 96% | Lyophilized |

Pricing varies by scale, with bulk purchases (≥1 kg) costing approximately $2,500–$4,000 per gram.

Comparison with Related Compounds

The ester derivative, tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate (CAS: 1044148-88-0), exhibits enhanced solubility in apolar solvents compared to the carboxylic acid form. This makes it preferable for reactions requiring anhydrous conditions .

| Property | Acid Form | Ester Form |

|---|---|---|

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₄ | C₁₅H₂₀Cl₂N₂O₄ |

| Molecular Weight | 307.13 g/mol | 363.24 g/mol |

| Solubility in THF | High | Very High |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume